(3S)-3-amino-1-bromobutan-2-one hydrobromide
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Overview
Description
(3S)-3-amino-1-bromobutan-2-one hydrobromide is a chemical compound that has garnered attention due to its potential applications in various scientific and industrial fields. This compound is characterized by the presence of an amino group, a bromine atom, and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of pyridine hydrobromide perbromide as the brominating agent, with the reaction carried out at elevated temperatures to ensure complete bromination . The resulting brominated intermediate is then reacted with ammonia or an amine to introduce the amino group, forming the desired compound.
Industrial Production Methods
Industrial production of (3S)-3-amino-1-bromobutan-2-one hydrobromide often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-bromobutan-2-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents, such as water or alcohols, with nucleophiles like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, often used in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of hydroxyl or alkoxy derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
(3S)-3-amino-1-bromobutan-2-one hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-bromobutan-2-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the amino and ketone groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-1-bromopentan-2-one hydrobromide: Similar structure but with an additional carbon atom in the backbone.
3-bromopropylamine hydrobromide: Lacks the ketone group but contains a similar bromine and amino group arrangement.
Uniqueness
(3S)-3-amino-1-bromobutan-2-one hydrobromide is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of both an amino group and a ketone group provides opportunities for various chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3S)-3-amino-1-bromobutan-2-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO.BrH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGILJSWNOUNGY-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)CBr)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.93 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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